molecular formula C25H22N2O3 B2515903 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide CAS No. 942000-99-9

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide

Cat. No.: B2515903
CAS No.: 942000-99-9
M. Wt: 398.462
InChI Key: QLXBPALWFAHLOP-UHFFFAOYSA-N
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Description

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide is a complex organic compound belonging to the dibenzoazepine family This compound features a dibenzoazepine core, which is a seven-membered heterocyclic structure fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzophenone-2-carboxylic acid with mesityl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of water and ethanol at elevated temperatures (around 75°C) for several hours . After the reaction, the product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings in the dibenzoazepine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its mesityl and acetamide groups enhance its solubility and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-15-12-16(2)23(17(3)13-15)26-22(28)14-27-24(29)20-10-6-4-8-18(20)19-9-5-7-11-21(19)25(27)30/h4-13H,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXBPALWFAHLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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